molecular formula C26H20FN3O3 B11185304 2-(3-fluorobenzyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-fluorobenzyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11185304
M. Wt: 441.5 g/mol
InChI Key: MYVATLNDZLTSKF-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-8-[(4-methoxyphenyl)methyl]-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound that belongs to the class of pyrido-naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methyl]-8-[(4-methoxyphenyl)methyl]-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.

    Cyclization Reactions: These reactions involve the formation of a ring structure, which is a key step in the synthesis of pyrido-naphthyridine derivatives.

    Oxidation and Reduction Reactions: These reactions are used to introduce or remove functional groups, thereby modifying the chemical structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These reactors are used for small to medium-scale production and allow for precise control of reaction conditions.

    Continuous Flow Reactors: These reactors are used for large-scale production and offer advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methyl]-8-[(4-methoxyphenyl)methyl]-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione undergoes various types of chemical reactions, including:

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-[(3-fluorophenyl)methyl]-8-[(4-methoxyphenyl)methyl]-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-8-[(4-methoxyphenyl)methyl]-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

2-[(3-fluorophenyl)methyl]-8-[(4-methoxyphenyl)methyl]-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can be compared with other similar compounds, such as:

    Pyrido[4,3-b]quinoline Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Naphthyridine Derivatives: These compounds have a similar naphthyridine ring system but may have different functional groups.

    Fluorophenyl and Methoxyphenyl Derivatives: These compounds contain fluorophenyl and methoxyphenyl groups but may have different core structures.

Properties

Molecular Formula

C26H20FN3O3

Molecular Weight

441.5 g/mol

IUPAC Name

8-[(3-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C26H20FN3O3/c1-33-20-7-5-17(6-8-20)15-29-11-9-23-21(25(29)31)14-22-24(28-23)10-12-30(26(22)32)16-18-3-2-4-19(27)13-18/h2-14H,15-16H2,1H3

InChI Key

MYVATLNDZLTSKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC(=CC=C5)F

Origin of Product

United States

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